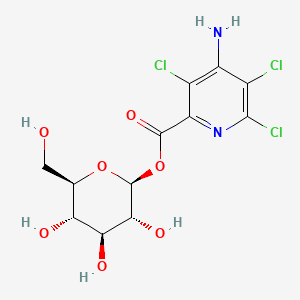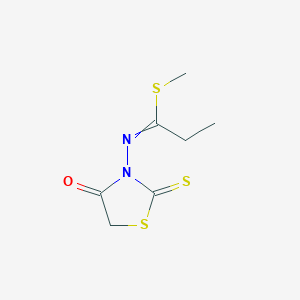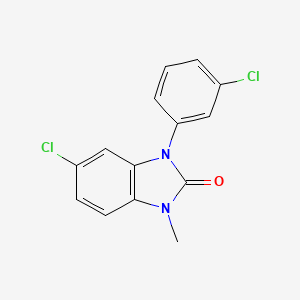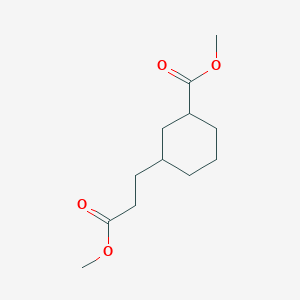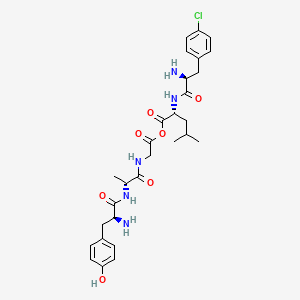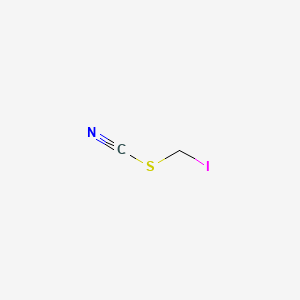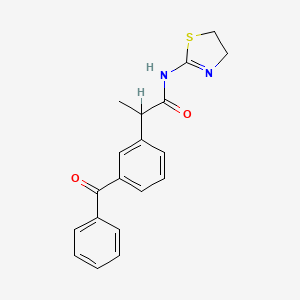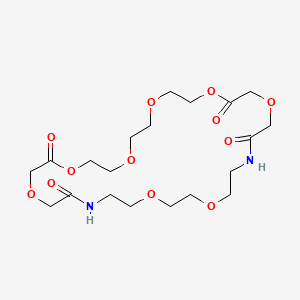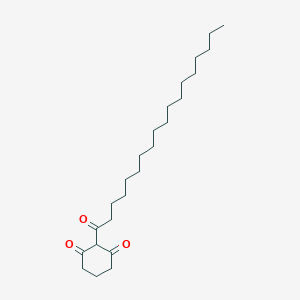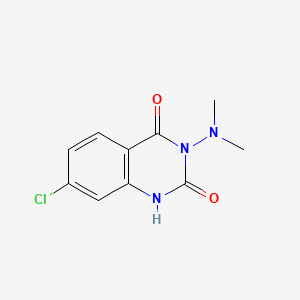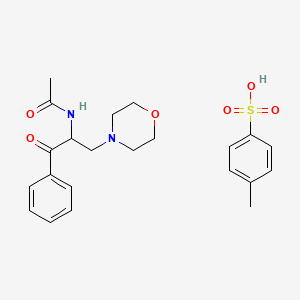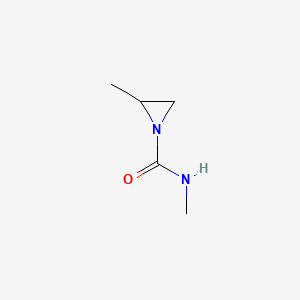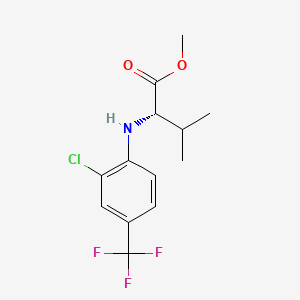
Valine, N-(2-chloro-4-(trifluoromethyl)phenyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valine, N-(2-chloro-4-(trifluoromethyl)phenyl)-, methyl ester is a chemical compound known for its unique structure and properties. It is often referred to in scientific literature by its systematic name, τ-Fluvalinate . This compound is characterized by the presence of a valine moiety linked to a chlorinated and trifluoromethylated phenyl group, making it a valuable molecule in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Valine, N-(2-chloro-4-(trifluoromethyl)phenyl)-, methyl ester typically involves the esterification of valine with a chlorinated and trifluoromethylated phenyl compound. The reaction conditions often include the use of a suitable esterification agent such as methanol in the presence of an acid catalyst . The process may also involve purification steps like recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes under controlled conditions to ensure consistency and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Valine, N-(2-chloro-4-(trifluoromethyl)phenyl)-, methyl ester undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Valine, N-(2-chloro-4-(trifluoromethyl)phenyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of Valine, N-(2-chloro-4-(trifluoromethyl)phenyl)-, methyl ester involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Valine, N-(2-chloro-4-(trifluoromethyl)phenyl)-, methyl ester include:
Fluvalinate: A closely related compound with similar structural features.
Cyano(3-phenoxyphenyl)methyl esters: These compounds share the ester functional group and phenyl moiety.
Uniqueness
What sets this compound apart is its specific combination of a valine moiety with a chlorinated and trifluoromethylated phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Propiedades
Número CAS |
76338-71-1 |
|---|---|
Fórmula molecular |
C13H15ClF3NO2 |
Peso molecular |
309.71 g/mol |
Nombre IUPAC |
methyl (2S)-2-[2-chloro-4-(trifluoromethyl)anilino]-3-methylbutanoate |
InChI |
InChI=1S/C13H15ClF3NO2/c1-7(2)11(12(19)20-3)18-10-5-4-8(6-9(10)14)13(15,16)17/h4-7,11,18H,1-3H3/t11-/m0/s1 |
Clave InChI |
BITJWWCKVCSAIQ-NSHDSACASA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)OC)NC1=C(C=C(C=C1)C(F)(F)F)Cl |
SMILES canónico |
CC(C)C(C(=O)OC)NC1=C(C=C(C=C1)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


